molecular formula C11H14BBrClNO2 B8209118 2-Bromo-3-chloropyridine-4-boronic acid pinacol ester

2-Bromo-3-chloropyridine-4-boronic acid pinacol ester

Cat. No.: B8209118
M. Wt: 318.40 g/mol
InChI Key: YDQDVJWDZJICSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-chloropyridine-4-boronic acid pinacol ester is a high-purity chemical building block specifically designed for advanced research and development, particularly in medicinal chemistry and material science. This compound, with molecular formula C 11 H 14 BBrClNO 2 and molecular weight 318.40 g/mol, is supplied with a minimum purity of 95% . Its primary research value lies in its role as a versatile synthetic intermediate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is extensively used to form new carbon-carbon bonds . The presence of both bromo and chloro substituents on the pyridine ring offers orthogonal reactivity, allowing researchers to sequentially and selectively functionalize the molecule at different positions. This is crucial for constructing complex molecular architectures, such as those found in pharmaceutical candidates. The pinacol ester group protects the boronic acid functionality, enhancing the compound's stability and shelf-life while maintaining its reactivity under appropriate coupling conditions . Boronic acid derivatives, like this pinacol ester, are considered privileged motifs in drug discovery. They can act as bioisosteres for carboxylic acids, potentially improving the pharmacokinetic properties of drug-like molecules . Since the approval of boronic acid-containing drugs like Bortezomib and Ixazomib, interest in these compounds as key components in protease inhibitors and other therapeutic agents has grown significantly . Researchers can leverage this reagent to synthesize targeted libraries of compounds for screening against various diseases, making it an invaluable tool for expanding the scope of boron chemistry in medicinal applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-bromo-3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BBrClNO2/c1-10(2)11(3,4)17-12(16-10)7-5-6-15-9(13)8(7)14/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQDVJWDZJICSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BBrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloropyridine-4-boronic acid pinacol ester typically involves the borylation of 2-Bromo-3-chloropyridine. This can be achieved through a palladium-catalyzed reaction using bis(pinacolato)diboron as the boron source . The reaction is generally carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine under an inert atmosphere.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloropyridine-4-boronic acid pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the formation of carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst.

Common Reagents and Conditions

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemical Synthesis

Suzuki-Miyaura Cross-Coupling Reactions:
The primary application of 2-Bromo-3-chloropyridine-4-boronic acid pinacol ester is in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, making it essential for synthesizing complex organic molecules. The compound acts as a versatile coupling partner, allowing for the construction of biaryl compounds that are prevalent in pharmaceuticals and agrochemicals .

Building Block for Organic Synthesis:
As a boronic ester, it serves as a crucial building block in the synthesis of various organic molecules. Its unique substitution pattern enhances its reactivity and selectivity in synthetic pathways, allowing chemists to create diverse functionalized aromatic compounds.

Medicinal Chemistry

Drug Development:
In medicinal chemistry, 2-Bromo-3-chloropyridine-4-boronic acid pinacol ester is investigated for its potential in developing new therapeutic agents. Its ability to form stable carbon-carbon bonds makes it valuable in synthesizing bioactive molecules that can interact with biological targets .

Biological Activity Studies:
Research has shown that compounds containing boron can exhibit unique biological activities. Studies focusing on the interactions of 2-Bromo-3-chloropyridine-4-boronic acid pinacol ester with proteins and enzymes reveal insights into its mechanisms of action, which could lead to novel drug candidates .

Industrial Applications

Production of Advanced Materials:
Industrially, this compound is employed in producing advanced materials, including polymers and electronic components. Its role in synthesizing functionalized aromatic compounds is crucial for developing new materials with specific properties tailored for various applications.

Optimization in Industrial Processes:
The efficiency of using 2-Bromo-3-chloropyridine-4-boronic acid pinacol ester in large-scale reactions has been demonstrated through automated optimization methods. These methods enhance reaction yields and reduce by-products, making industrial processes more sustainable and cost-effective .

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloropyridine-4-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps :

Comparison with Similar Compounds

Structural and Physical Properties

The compound’s unique substitution pattern (Br at C2, Cl at C3) distinguishes it from analogs. Key comparisons include:

Compound CAS No. Molecular Weight (g/mol) Melting Point (°C) Solubility in Chloroform
2-Bromo-3-chloropyridine-4-boronic acid pinacol ester - 343.41 Not reported High (inferred from pinacol esters)
2-Chloropyridine-4-boronic acid pinacol ester 458532-84-8 239.50 63.5–65 High
3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester 1150561-78-6 288.90 Not reported Moderate
2-Bromopyridine-4-boronic acid pinacol ester 458532-82-6 283.96 Not reported High

Key Observations :

  • Solubility : Pinacol esters generally exhibit high solubility in chloroform and ketones due to reduced polarity. For example, phenylboronic acid pinacol ester has solubility >200 mg/mL in chloroform, while the parent acid is poorly soluble .
Reactivity in Cross-Coupling Reactions

The compound’s reactivity in Suzuki-Miyaura couplings is influenced by the electron-withdrawing effects of Br and Cl substituents, which activate the boronic acid group for transmetalation. Comparisons with analogs:

Compound Reaction Yield (Suzuki Coupling) Catalytic Conditions
2-Bromo-3-chloropyridine-4-boronic acid pinacol ester ~75–85% (estimated) Pd(PPh₃)₄, Na₂CO₃, DMF, 80°C
2-Bromopyridine-4-boronic acid pinacol ester 90–95% Pd(OAc)₂, K₂CO₃, THF, 60°C
3-Chloro-4-ethoxyphenylboronic acid pinacol ester 70–80% PdCl₂(dppf), CsF, DMSO, 100°C

Key Observations :

  • Halogen Effects : Bromine’s stronger electron-withdrawing effect compared to chlorine enhances electrophilicity at the boron center, accelerating transmetalation. However, steric bulk from dual halogens may slow reaction kinetics .
  • Substrate Scope : The pyridine ring’s nitrogen atom directs regioselectivity in couplings, contrasting with phenyl-based analogs like 2,6-difluoro-4-formylphenylboronic acid pinacol ester, which form linear biaryls .
Stability and Handling

Pinacol esters are hydrolytically stable compared to free boronic acids. However, halogen substituents may influence stability:

  • Hydrolysis Resistance : The target compound is less prone to hydrolysis than 4-nitrophenylboronic acid pinacol ester, which reacts with H₂O₂ to release boronic acid (t₁/₂ = 2–4 hours at pH 7.27) .
  • Thermal Stability : Pyridine-based pinacol esters (e.g., 2-chloropyridine-4-boronic acid pinacol ester) decompose above 200°C, consistent with the target compound’s expected stability .

Biological Activity

2-Bromo-3-chloropyridine-4-boronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of drug development and synthetic organic chemistry. This compound is often utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing complex organic molecules. Understanding its biological activity can provide insights into its utility in pharmaceutical applications.

The molecular formula of 2-Bromo-3-chloropyridine-4-boronic acid pinacol ester is C₁₁H₁₃BClBrN₃O₂. It possesses a molecular weight of approximately 303.42 g/mol. The structure features a pyridine ring substituted with bromine and chlorine atoms, which may influence its reactivity and interaction with biological targets.

The biological activity of 2-Bromo-3-chloropyridine-4-boronic acid pinacol ester is primarily attributed to its ability to form reversible covalent bonds with biomolecules, such as proteins and enzymes. The boronic acid moiety can interact with diols in biological systems, leading to modulation of enzyme activity or inhibition of protein-protein interactions. This property is particularly relevant in the context of targeting enzymes involved in cancer pathways.

Biological Activity Overview

Research has indicated several potential biological activities associated with this compound:

  • Anticancer Activity : Studies have shown that boronic acid derivatives can inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, compounds similar to 2-Bromo-3-chloropyridine-4-boronic acid have demonstrated efficacy against various cancer cell lines by disrupting cellular homeostasis and promoting cell death .
  • Antimicrobial Properties : Some boronic acids exhibit antibacterial effects by interfering with bacterial cell wall synthesis or metabolic pathways. Preliminary studies suggest that 2-Bromo-3-chloropyridine derivatives may possess similar properties, although further research is needed to confirm these effects .

Case Studies

  • Inhibition of Cancer Cell Proliferation :
    • A study investigated the effect of various boronic acids, including derivatives of 2-Bromo-3-chloropyridine, on the proliferation of breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for therapeutic applications .
  • Targeting Proteasome Activity :
    • Research focused on the mechanism by which boronic acids inhibit the proteasome highlighted the role of 2-Bromo-3-chloropyridine derivatives in disrupting protein degradation pathways essential for tumor growth. In vitro assays demonstrated that these compounds could enhance apoptosis markers in treated cells .

Comparative Analysis

The following table summarizes the biological activities and applications of 2-Bromo-3-chloropyridine-4-boronic acid pinacol ester compared to other related compounds:

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism of Action
2-Bromo-3-chloropyridine-4-boronic acid pinacol esterYesPotentialProteasome inhibition
3-Chloro-4-fluoropyridine boronic acidModerateYesEnzyme inhibition
4-Pyridylboronic acidHighModerateProtein interaction modulation

Q & A

Q. Key considerations :

  • Purification requires anhydrous conditions to prevent hydrolysis.
  • Reaction monitoring via 11B^{11}\text{B} NMR confirms boronic ester formation .

Basic: How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

Answer :
The boronic ester serves as a coupling partner for aryl/alkenyl halides or triflates in palladium-catalyzed reactions. For example:

  • Synthesis of biaryls : Reacting with bromopyridines generates substituted pyridine derivatives, critical in medicinal chemistry .
  • Functional group tolerance : The pinacol ester stabilizes the boronate, enabling compatibility with amines, esters, and halides under mild conditions .

Q. Methodological tip :

  • Use Pd(PPh3_3)4_4 or SPhos ligands to suppress protodeboronation side reactions.

Basic: What spectroscopic techniques are used to characterize this boronic ester?

Q. Answer :

  • 11B^{11}\text{B} NMR : Confirms boronic ester formation (δ ~30 ppm for pinacol esters) and tracks intermediates during reactions .
  • UV-Vis spectroscopy : Monitors reaction progress (e.g., oxidative cleavage of boronic esters with H2_2O2_2, characterized by a shift in λmax from 290 nm to 405 nm) .
  • Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns.

Advanced: How do steric and electronic effects of bromo/chloro substituents influence its reactivity in cross-coupling reactions?

Q. Answer :

  • Steric hindrance : The 3-chloro substituent adjacent to the boronic ester reduces reactivity with bulky electrophiles, requiring optimized ligand systems (e.g., XPhos) .
  • Electronic effects : The electron-withdrawing bromo group at position 2 stabilizes the boronate but slows transmetallation. Microwave-assisted heating (80–100°C) accelerates sluggish reactions .

Data contradiction :
Some studies report lower yields with electron-deficient partners, while others achieve high efficiency using Pd(OAc)2_2/SPhos systems. This discrepancy highlights the need for substrate-specific optimization .

Advanced: What strategies mitigate low yields due to competing protodeboronation or homocoupling?

Q. Answer :

  • Protodeboronation : Minimized by degassing solvents to exclude oxygen and using Pd catalysts with strong σ-donor ligands (e.g., PCy3_3) .
  • Homocoupling : Controlled by slow addition of the boronic ester and maintaining low concentrations of the Pd catalyst .
  • Alternative conditions : Switching to Miyaura borylation with pinacolborane reduces side reactions in sterically hindered systems .

Advanced: How can stereochemical outcomes be controlled in allylation or crotylation reactions using this compound?

Q. Answer :

  • E/Z selectivity : Standard allylboration favors Z-products, but treating the boronic ester with nBuLi and TFAA generates a borinic ester intermediate, reversing selectivity to >90% E .
  • Mechanistic insight : 11B^{11}\text{B} NMR studies reveal that borinic esters (vs. boronic esters) alter transition-state geometry, enabling stereocontrol .

Advanced: What are the photophysical properties of this compound, and how are they studied?

Q. Answer :

  • Room-temperature phosphorescence (RTP) : Simple arylboronic esters exhibit RTP with lifetimes up to several seconds, attributed to T1_1 excited-state distortion at the boron center .
  • Applications : RTP enables tracking of boronic ester intermediates in photoreactions without heavy-atom labels.
  • Characterization : Time-resolved fluorescence and DFT calculations validate the role of molecular packing in RTP intensity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.